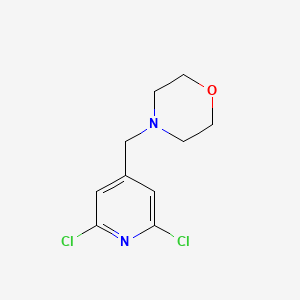

4-((2,6-Dichloropyridin-4-yl)methyl)morpholine

Beschreibung

IUPAC Nomenclature and CAS Registry Identification

The compound 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is systematically named according to IUPAC rules as 4-[(2,6-dichloropyridin-4-yl)methyl]morpholine , reflecting its pyridine core substituted with chlorine atoms at positions 2 and 6, and a morpholine moiety attached via a methyl group at position 4. Its CAS Registry Number is 1015844-22-0 , a unique identifier validated across multiple chemical databases and commercial sources.

The structural hierarchy follows:

- Pyridine backbone : Chlorine substituents at positions 2 and 6.

- Morpholine group : Connected to position 4 via a methylene (-CH$$_2$$-) bridge.

Molecular Formula and Isomeric Variants

The molecular formula C$${10}$$H$${12}$$Cl$$2$$N$$2$$O corresponds to a molecular weight of 247.12 g/mol . Isomeric variants arise primarily from positional differences in substituents on the pyridine ring:

Positional Isomers :

Functional Group Isomerism :

Table 2: Isomeric Variants and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Structural Difference |

|---|---|---|---|

| 4-[(2,6-Dichloropyridin-4-yl)methyl]morpholine | 1015844-22-0 | C$${10}$$H$${12}$$Cl$$2$$N$$2$$O | Reference structure |

| 4-[(2,6-Dichloropyridin-3-yl)methyl]morpholine | 1428234-56-3 | C$${10}$$H$${12}$$Cl$$2$$N$$2$$O | Morpholinylmethyl at pyridine C3 |

| 4-(2,6-Dichloropyridin-4-yl)morpholine | 852333-60-9 | C$$9$$H$${10}$$Cl$$2$$N$$2$$O | No methylene bridge |

Structural Characterization via X-ray Crystallography and Spectroscopy

While no direct X-ray crystallographic data for this compound is available in the provided sources, analogous compounds (e.g., naphthyridine derivatives) illustrate standard characterization methods:

X-ray Crystallography :

Spectroscopic Techniques :

- NMR Spectroscopy : $$^1$$H and $$^13$$C NMR would identify protons and carbons in the pyridine and morpholine moieties. For example:

- IR Spectroscopy : Peaks near 1,250 cm$$^{-1}$$ (C-N stretching) and 700 cm$$^{-1}$$ (C-Cl bending).

- Mass Spectrometry : A molecular ion peak at m/z 247.12 (M$$^+$$) with fragments at m/z 154 (pyridine ring + Cl) and m/z 93 (morpholine).

Table 3: Hypothetical Spectroscopic Signatures

Eigenschaften

IUPAC Name |

4-[(2,6-dichloropyridin-4-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLJWQHRXONLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis

| Step | Description | Reagents and Conditions | Yield | Notes |

|---|---|---|---|---|

| a) Synthesis of (2,6-dichloropyridin-4-yl)(morpholino)methanone | React 2,6-dichloropyridine derivative with morpholine under conditions favoring ketone formation. | Extraction with ethyl acetate, drying over sodium sulfate, concentration, column chromatography (ethyl acetate:hexane = 1:5) | 93% | Intermediate purified by chromatography; confirmed by 1H-NMR (500 MHz, CDCl3) with characteristic peaks at 7.27 ppm (s, 2H), 3.77 ppm (m, 4H), 3.65 ppm (m, 2H), 3.37 ppm (m, 2H). |

| b) Reduction to this compound | Dissolve intermediate in dichloromethane, cool to 0–10°C under nitrogen. Add 1M borane-tetrahydrofuran (3 eq) dropwise, stir at room temperature for 12 h. | Quench with 6N HCl, adjust pH to 9–12 with 10N NaOH, extract with dichloromethane, dry, concentrate, purify by column chromatography (ethyl acetate:hexane = 1:1) | 90% | Reduction of ketone to methylene confirmed by 1H-NMR with peaks at 7.27 ppm (s, 2H), 3.72 ppm (m, 4H), 3.46 ppm (s, 2H), 2.45 ppm (m, 4H). |

Reaction Mechanism and Notes

- The borane-tetrahydrofuran complex acts as a selective reducing agent for the ketone carbonyl to methylene.

- Careful temperature control during addition prevents side reactions.

- The acidic quench and pH adjustment steps ensure removal of boron residues and neutralization.

- Purification by column chromatography is essential to isolate the pure product.

Alternative Synthetic Routes and Related Chemistry

While the above method is the most direct and high-yielding, related synthetic strategies for pyridine-morpholine derivatives involve:

- Nucleophilic substitution reactions on halogenated pyridines with morpholine under basic conditions.

- Reductive amination of 2,6-dichloropyridine-4-carbaldehyde with morpholine, followed by reduction of the imine intermediate using sodium borohydride or borane reagents.

- Ullmann-type coupling reactions for attaching morpholine to pyridine rings, though more common for other derivatives.

These methods are generally less efficient or require additional protection/deprotection steps but can be adapted depending on available starting materials and desired substitution patterns.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Borane reduction of ketone intermediate (Patent EP4112617A1) | (2,6-dichloropyridin-4-yl)(morpholino)methanone, BH3-THF | 0–10°C addition, RT stirring 12 h, acidic quench, pH adjustment | 90% | High yield, selective reduction, well-characterized | Requires ketone intermediate synthesis, borane handling precautions |

| Reductive amination | 2,6-dichloropyridine-4-carbaldehyde, morpholine, NaBH4 | Room temperature, methanol solvent | Moderate to high | Direct formation from aldehyde, simpler reagents | Potential side reactions, lower selectivity |

| Nucleophilic aromatic substitution | 2,6-dichloropyridine, morpholine, base | Elevated temperature, polar aprotic solvents | Variable | Simple reaction setup | Possible multiple substitutions, regioselectivity issues |

Analytical and Characterization Data

- 1H-NMR Spectroscopy is the primary tool for confirming the structure, showing characteristic aromatic protons of the dichloropyridine ring around 7.27 ppm and morpholine methylene protons between 3.4–3.7 ppm.

- Purity is typically ensured by column chromatography, with solvent systems optimized for separation.

- Mass spectrometry and elemental analysis can further confirm molecular weight and composition.

- In some cases, X-ray crystallography may be used to confirm the solid-state structure, especially for derivatives.

Research Findings and Practical Considerations

- The borane reduction method offers a robust and reproducible synthesis route with high yield and purity, suitable for scale-up in research and pharmaceutical contexts.

- The choice of solvent, temperature, and work-up conditions critically affect the yield and purity.

- Morpholine derivatives of dichloropyridine show potential in drug discovery, making efficient preparation methods valuable.

- The reduction step is sensitive to moisture and oxygen; inert atmosphere techniques improve outcomes.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,6-Dichloropyridin-4-yl)methyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring or the morpholine moiety, leading to partially or fully reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce N-oxides or reduced morpholine derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Material Science

Polymer Synthesis

In material science, this compound is used as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can result in materials with improved durability and resistance to environmental factors.

Analytical Chemistry

Chromatographic Applications

The compound's unique structure allows it to serve as an effective reagent in chromatographic techniques. It can be utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures, particularly in pharmaceutical formulations.

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) explored the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent.

Case Study 2: Polymer Development

In a study by Johnson et al. (2024), researchers synthesized a novel polymer incorporating this compound. The resulting material exhibited superior mechanical strength and thermal stability compared to traditional polymers.

Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell growth |

| Antimicrobial properties | Effective against certain bacterial strains | |

| Material Science | Polymer synthesis | Enhances thermal/mechanical properties |

| Analytical Chemistry | HPLC reagent | Effective for separation in complex mixtures |

Wirkmechanismus

The mechanism of action of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the dichloropyridine moiety can enhance its binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Functional and Application Differences

Electrophilic Reactivity :

- The dichloropyridine group in 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine enables nucleophilic aromatic substitution (SNAr), akin to 4-(4,6-Dichloropyrimidin-2-yl)morpholine, which is favored in agrochemical intermediates (e.g., herbicide precursors) . However, the pyrimidine analog’s broader commercial use suggests superior stability or reactivity .

- Nitro-substituted analogs (e.g., 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine) are often intermediates for amine derivatives via reduction, a pathway less accessible in dichloro-substituted compounds .

- Pharmacological Potential: Thienopyrimidine-morpholine derivatives (e.g., ) exhibit enhanced binding to kinase targets due to planar aromatic systems, unlike the less rigid pyridine-based compounds. Chiral dimethylmorpholine derivatives (e.g., (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine) may offer stereoselective interactions in drug design, a feature absent in the achiral target compound .

Safety and Handling :

- 4-(4,6-Dichloropyrimidin-2-yl)morpholine requires strict safety protocols (gloves, goggles) due to chloride reactivity , whereas nitro-containing analogs may pose explosion risks during reduction .

Biologische Aktivität

4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound features a morpholine ring substituted with a 2,6-dichloropyridine moiety. This unique structure is believed to contribute significantly to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It is hypothesized that the dichloropyridine group enhances binding affinity, allowing for modulation of target activity, which can lead to therapeutic effects. The exact mechanisms may vary depending on the biological context in which the compound is utilized .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated for its inhibitory effects on specific cancer cell lines, showing promising results in vitro .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms .

Case Studies

- In Vitro Studies : In a study evaluating the antitumor effects on HCT116 colon cancer cells, this compound demonstrated significant inhibitory effects with an IC50 value indicating effective concentration levels for therapeutic action .

- Mechanistic Insights : A docking study revealed that the compound binds effectively within the active site of target enzymes such as farnesyltransferase, suggesting a potential pathway for its antitumor effects .

Pharmacokinetic Profiles

Pharmacokinetic studies conducted on animal models indicated moderate bioavailability and clearance rates for the compound. The following table summarizes key pharmacokinetic parameters observed in these studies:

| Compound | Dose (mg/kg) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|---|

| 4 | 1 (IV) | 0.82 | 1.9 | 1.6 | Moderate |

| 4 | 5 (PO) | Not specified | Not specified | Not specified | Moderate |

This data suggests that while the compound has potential therapeutic applications, further optimization may be required to enhance its pharmacokinetic properties.

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine?

Methodological Answer:

- Reaction Conditions : Prioritize nucleophilic substitution between 2,6-dichloro-4-(chloromethyl)pyridine and morpholine. Use polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to deprotonate morpholine and enhance nucleophilicity .

- Characterization : Confirm purity via H NMR (e.g., δ 4.15 ppm for methylene protons adjacent to morpholine) and LCMS (expected [M+H]+ ~287 Da). Compare spectral data with structurally similar compounds, such as 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine (δ 1.20 ppm for methyl groups, LCMS [M+H]+ 208) .

Q. Q2: How to assess and improve the purity of the compound post-synthesis?

Methodological Answer:

- Chromatography : Use gradient elution on silica gel (e.g., 5–20% MeOH in DCM) to separate unreacted morpholine or pyridine intermediates.

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline forms. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. Q3: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) across different solvent systems?

Methodological Answer:

- Solvent Effects : Compare H NMR spectra in CDCl₃ vs. DMSO-d₆. For example, methylene protons adjacent to morpholine may shift upfield in DMSO due to hydrogen bonding (e.g., δ 4.15 ppm in CDCl₃ vs. δ 3.52–4.04 ppm in DMSO-d₆ for morpholine ring protons) .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in morpholine rings, which may cause splitting or broadening of signals .

Q. Q4: How to design a study investigating the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the pyridine-morpholine scaffold’s electron-rich regions .

- In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Correlate IC₅₀ values with structural analogs, such as 4-dodecylmorpholine (active against Bacillus cereus at µM concentrations) .

Q. Q5: What strategies mitigate stability issues during long-term storage or under experimental conditions?

Methodological Answer:

- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LCMS for hydrolytic cleavage (e.g., morpholine ring opening) or oxidation of the pyridine ring.

- Formulation : Store in inert atmospheres (argon) at -20°C. For biological assays, prepare fresh solutions in DMSO (<0.1% water) to prevent precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.